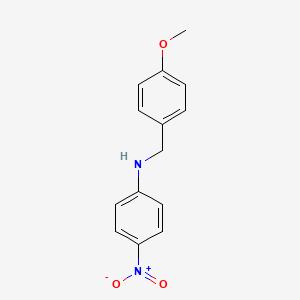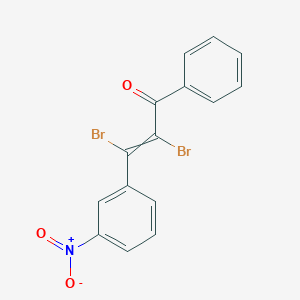![molecular formula C16H20F3N3 B12547388 1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]- CAS No. 169815-49-0](/img/structure/B12547388.png)
1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- is a complex organic compound that features both an ethylenediamine backbone and a quinoline ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring with a trifluoromethyl group is synthesized through a series of reactions starting from aniline derivatives. This often involves Friedländer synthesis, where aniline reacts with aldehydes and ketones under acidic conditions.
Alkylation of Ethylenediamine: Ethylenediamine is alkylated with diethyl groups using alkyl halides in the presence of a base such as sodium hydride.
Coupling Reaction: The quinoline derivative is then coupled with the alkylated ethylenediamine under conditions that facilitate the formation of the desired product. This may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the ethylenediamine backbone.
Substitution: Substituted amine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the ethylenediamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar backbone but lacks the quinoline ring and trifluoromethyl group.
1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Similar structure but with a methyl group instead of the quinoline ring.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but with dimethyl groups instead of the quinoline ring.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- is unique due to the presence of the quinoline ring with a trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Properties
CAS No. |
169815-49-0 |
|---|---|
Molecular Formula |
C16H20F3N3 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N',N'-diethyl-N-[7-(trifluoromethyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H20F3N3/c1-3-22(4-2)10-9-21-14-7-8-20-15-11-12(16(17,18)19)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21) |
InChI Key |
NVSLNNKQKJTRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


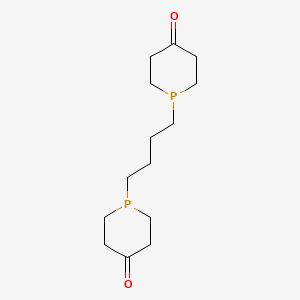
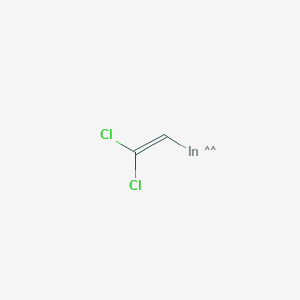
![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
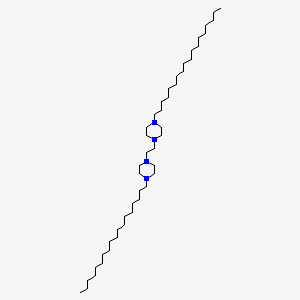
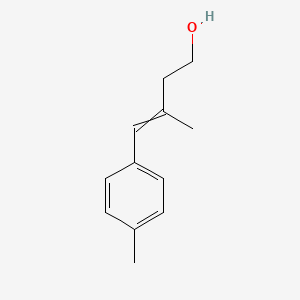
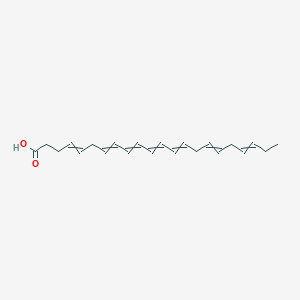
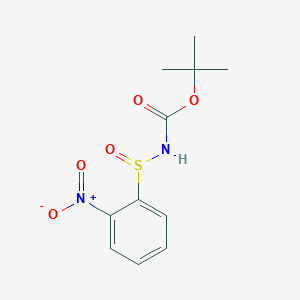
![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
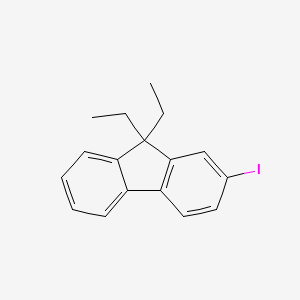

![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)
